molecular formula C12H13NO2S2 B2790376 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034240-73-6

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2790376
CAS RN: 2034240-73-6
M. Wt: 267.36
InChI Key: FXQNXPWVOMILFT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HTTA and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is not fully understood. However, it is believed to exert its effects through modulation of various signaling pathways and receptors in the body.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been found to exhibit a range of biochemical and physiological effects. These include neuroprotective effects, inhibition of cancer cell growth, and modulation of various signaling pathways and receptors in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide in lab experiments is its potential to act as a scaffold for the development of new drugs. However, a limitation of using this compound is that its exact mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide. These include further investigation of its potential therapeutic applications in neurodegenerative diseases and cancer, as well as its use as a scaffold for drug development. Additionally, research could be conducted to better understand the compound's mechanism of action and how it interacts with various signaling pathways and receptors in the body.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide involves the reaction of 2-bromoethyl acetate with thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde in the presence of a suitable base. The resulting product is then hydrolyzed to yield the final compound.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases. In cancer research, HTTA has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. Additionally, this compound has been studied for its potential use in drug discovery, as it may be able to act as a scaffold for the development of new drugs.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-9(14)13-8-12(15,10-4-6-16-7-10)11-3-2-5-17-11/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNXPWVOMILFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

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